molecular formula C25H23Cl2N3O B12877608 4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]- CAS No. 133331-86-9

4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-

Cat. No.: B12877608
CAS No.: 133331-86-9
M. Wt: 452.4 g/mol
InChI Key: FQTNPFCHUUDIOJ-UHFFFAOYSA-N
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Description

4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]- is a complex organic compound with the molecular formula C25H23Cl2N3O. It is known for its unique structure, which includes a quinoline ring and a bis(2-chloroethyl)amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]- typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .

Scientific Research Applications

4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its bis(2-chloroethyl)amino group, which is known for its alkylating properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Quinolinamine: A simpler analog without the bis(2-chloroethyl)amino group.

    N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-4-quinolinamine hydrochloride: A hydrochloride salt form of the compound.

Uniqueness

4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]- is unique due to its combination of a quinoline ring and a bis(2-chloroethyl)amino group. This structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and potential therapeutic applications .

Properties

133331-86-9

Molecular Formula

C25H23Cl2N3O

Molecular Weight

452.4 g/mol

IUPAC Name

N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]quinolin-4-amine

InChI

InChI=1S/C25H23Cl2N3O/c26-14-17-30(18-15-27)20-7-11-22(12-8-20)31-21-9-5-19(6-10-21)29-25-13-16-28-24-4-2-1-3-23(24)25/h1-13,16H,14-15,17-18H2,(H,28,29)

InChI Key

FQTNPFCHUUDIOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)N(CCCl)CCCl

Origin of Product

United States

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